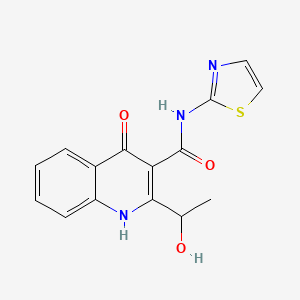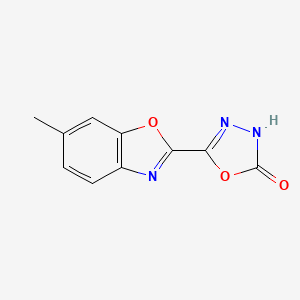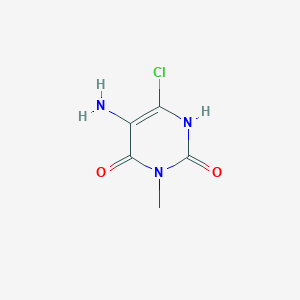
5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyluracil with chlorinating agents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position. Subsequent amination using ammonia or an amine source can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
科学的研究の応用
5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
5-Amino-6-chlorouracil: Similar structure but lacks the methyl group at the 3-position.
6-Chloro-3-methyluracil: Similar structure but lacks the amino group at the 5-position.
5-Amino-3-methyluracil: Similar structure but lacks the chlorine atom at the 6-position.
Uniqueness
5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the amino and chlorine substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups may confer distinct properties compared to other pyrimidine derivatives.
特性
CAS番号 |
1125-53-7 |
|---|---|
分子式 |
C5H6ClN3O2 |
分子量 |
175.57 g/mol |
IUPAC名 |
5-amino-6-chloro-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6ClN3O2/c1-9-4(10)2(7)3(6)8-5(9)11/h7H2,1H3,(H,8,11) |
InChIキー |
JVIATGVUNVENJA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(NC1=O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


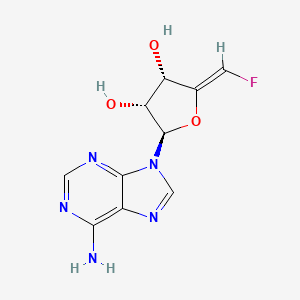

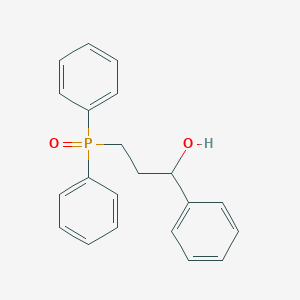

![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)


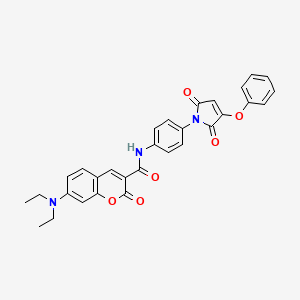
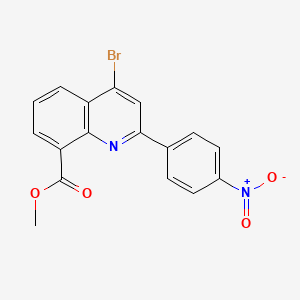

![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)

